![molecular formula C12H9NSe B12038355 2-Methylnaphtho[1,2-d][1,3]selenazole](/img/structure/B12038355.png)
2-Methylnaphtho[1,2-d][1,3]selenazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylnaphtho[1,2-d][1,3]selenazole typically involves the halogenation of 1,2,3,4-tetrahydro-1-oxonaphthalene-3-sulphonate, followed by a reaction with selenourea. The sulphonic acid group is then eliminated to yield the desired compound . This method ensures the purity and yield of the product, making it suitable for further applications.
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route to enhance yield and reduce production costs. This includes stabilizing the synthesis process of intermediates such as 1-acetyl amino naphthalene and 1-thioacetyl amino naphthalene . These intermediates are crucial for the efficient production of the final compound.
Chemical Reactions Analysis
Key Methodologies:
-
Selenoamide Cyclization : Reacting selenoamides with α-bromoketones in ethanol at ambient temperature yields 1,3-selenazoles. For example, methyl-substituted selenoamides react with bromoketones to form the target compound in yields up to 98% under optimized conditions .
-
Multi-component Reactions : A one-pot synthesis using 2-isocyanonaphthalene, selenium powder, and methylamines under blue LED irradiation (10 W) in water produces naphthoselenazole derivatives. Scavengers like DBACO enhance yields to 94% , while radical inhibitors (e.g., BHT) reduce efficiency .
Reaction Conditions:
Reagents | Solvent | Light Source | Yield | Reference |
---|---|---|---|---|
Selenoamide + α-bromoketone | EtOH | None | 53–99% | |
2-Isocyanonaphthalene + Se | H₂O | Blue LEDs | 72–94% |
Functionalization Reactions
The methyl group at the 2-position allows for further derivatization, enhancing pharmacological or material properties.
Notable Transformations:
-
N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF introduces substituents at the amine position, yielding N-alkylated derivatives (e.g., 4ar , 95% yield) .
-
Oxidation : Treatment with H₂O₂ or K₂S₂O₈ selectively oxidizes the selenium atom, forming selenoxide derivatives, though this may reduce ring stability .
Example Reaction:
2 Methylnaphthoselenazole+R XDMF 25 CN Alkylated Product
Typical yields: 80–95% for primary alkyl halides .
Multi-component Coupling Reactions
The compound participates in photoinduced cross-coupling reactions, forming complex heterocycles.
Case Study:
-
Synthesis of Selenazole-Amines : Under blue LED irradiation, 2-methylnaphthoselenazole reacts with aryl halides and amines via a radical pathway. DBACO (1,4-diazabicyclo[2.2.2]octane) acts as a critical scavenger, achieving 94% yield of coupled products .
Mechanistic Insight:
-
Radical Initiation : Blue light excites the selenium center, generating a selenyl radical.
-
Coupling : The radical intermediates combine with aryl halides and amines, forming C–N and C–Se bonds.
-
Quenching : Scavengers stabilize intermediates, preventing side reactions .
Stability and Reactivity Trends
Scientific Research Applications
2-Methylnaphtho[1,2-d][1,3]selenazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique properties make it a valuable tool for investigating biological processes and interactions.
Medicine: Research into the potential therapeutic applications of this compound is ongoing, with studies exploring its use in drug development and disease treatment.
Mechanism of Action
The mechanism of action of 2-Methylnaphtho[1,2-d][1,3]selenazole involves its interaction with specific molecular targets and pathways. The compound’s selenazole core allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
2-Methylnaphtho[1,2-d][1,3]selenazole can be compared with other similar compounds, such as:
2-Methylnaphtho[1,2-d][1,3]thiazole: This compound has a sulfur atom instead of selenium, leading to different chemical properties and reactivity.
Benzoselenazole: Another selenium-containing heterocycle, benzoselenazole has a different structure and set of applications.
Selenazofurin: Known for its pharmacological activity, selenazofurin is used in medicinal chemistry for its potential therapeutic effects.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C12H9NSe |
---|---|
Molecular Weight |
246.18 g/mol |
IUPAC Name |
2-methylbenzo[e][1,3]benzoselenazole |
InChI |
InChI=1S/C12H9NSe/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8/h2-7H,1H3 |
InChI Key |
CDRVZRSZPSBGAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C([Se]1)C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.